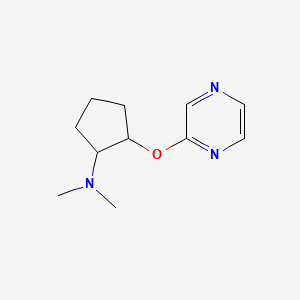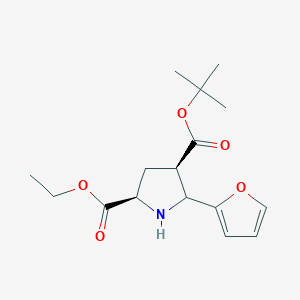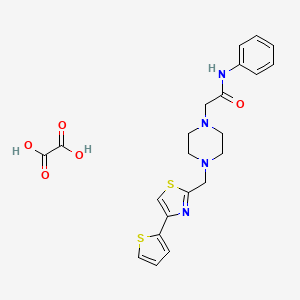
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as compound 22, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. It belongs to the class of isoxazole-containing compounds and has been studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacological Research
Compounds related to "N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide" have been studied for their potential pharmacological applications. For instance, molecules with similar structural features have been investigated for their antimicrobial properties, including the synthesis of formazans from Mannich bases of certain thiadiazoles as antimicrobial agents (Sah et al., 2014). Additionally, benzothiazolinone acetamide analogs have been explored for their potential in ligand-protein interactions and their efficiency in photovoltaic systems, suggesting applications in bioactive material development (Mary et al., 2020).
Agricultural Applications
In agriculture, chloroacetamide herbicides, which share functional groups with the query compound, have been extensively used. These herbicides, including acetochlor and metolachlor, have been analyzed for their comparative metabolism in human and rat liver microsomes, highlighting the importance of understanding their biotransformation for safety assessments (Coleman et al., 2000). The inhibition of fatty acid synthesis by chloroacetamides in green algae further emphasizes the biochemical impact of these compounds on non-target organisms (Weisshaar & Böger, 1989).
Organic Synthesis and Chemical Research
On the synthetic front, molecules with isoxazole and acetamide functionalities have been utilized in organic chemistry for the development of novel compounds with potential biological activities. For example, the synthesis of oxadiazole derivatives as potential enzyme inhibitors showcases the utility of these chemical frameworks in designing bioactive molecules (Rehman et al., 2013). Additionally, photochemical studies of related chloroacetophenones have provided insights into reaction mechanisms and synthetic applications (Plíštil et al., 2006)
Propiedades
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-4-2-3-5-17(16)25-12-19(23)21-11-15-10-18(26-22-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIFIEGDLRVEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2386209.png)

![7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2386213.png)
![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)



![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)



![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)
![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)